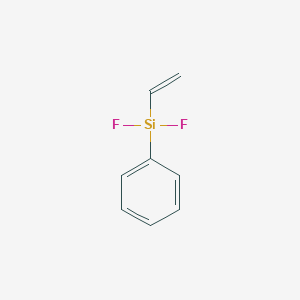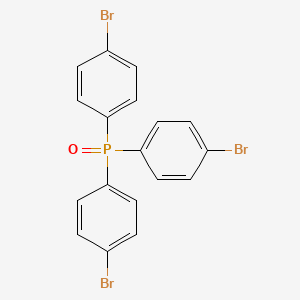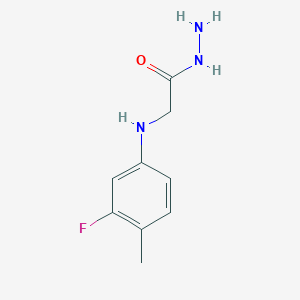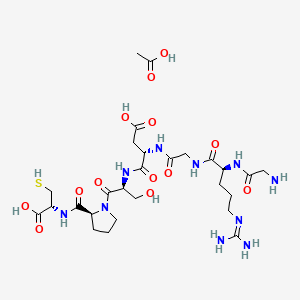
GRGDSPC acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRGDSPC acetate is a synthetic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. This peptide is known for its cell adhesion properties and is often used in biomedical research and tissue engineering applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
GRGDSPC acetate is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the Fmoc protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using a coupling reagent such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
GRGDSPC acetate undergoes various chemical reactions, including:
Thiol-Acrylate Reaction: The cysteine residue in this compound can react with acrylate groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Acrylate Reaction: Typically performed in phosphate-buffered saline at a pH of 7.8, using acrylated dextran as a reactant.
Oxidation: Can occur under oxidative conditions, such as exposure to hydrogen peroxide or atmospheric oxygen.
Major Products
Thiol-Acrylate Reaction: Results in the formation of thioether-linked conjugates.
Oxidation: Leads to the formation of disulfide-linked dimers or higher-order structures.
Scientific Research Applications
GRGDSPC acetate is widely used in various scientific research fields:
Tissue Engineering: It is used to enhance cell adhesion on biomaterial surfaces, promoting tissue regeneration.
Drug Delivery: The peptide can be conjugated to drug delivery systems to target specific cells or tissues.
Cell Culture: It is used to coat culture dishes to improve cell attachment and growth.
Biomedical Imaging: This compound can be labeled with imaging agents for tracking cell behavior in vivo.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
GRGDSP: Lacks the cysteine residue, making it less reactive in thiol-based conjugation reactions.
GRGDS: A shorter peptide with similar cell adhesion properties but different stability and reactivity profiles.
Uniqueness
GRGDSPC acetate’s unique feature is the presence of the cysteine residue, which allows for thiol-based conjugation reactions. This makes it particularly useful for applications requiring stable covalent attachment to other molecules or surfaces .
Properties
Molecular Formula |
C27H46N10O13S |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
acetic acid;(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H42N10O11S.C2H4O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;1-2(3)4/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);1H3,(H,3,4)/t12-,13-,14-,15-,16-;/m0./s1 |
InChI Key |
JCMFYVLDHDTKLS-MHXJNQAMSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


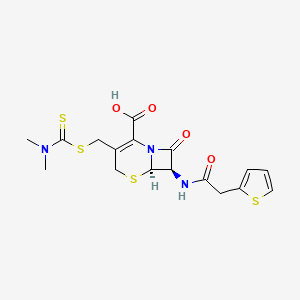
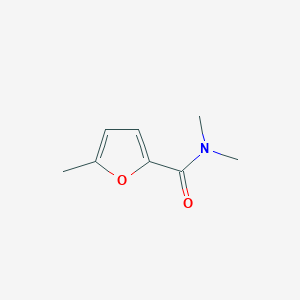
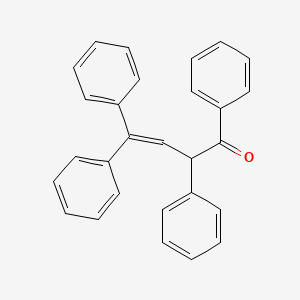
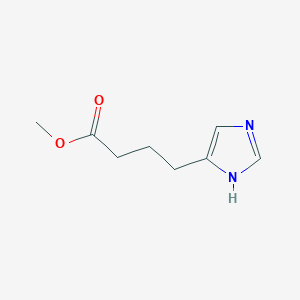
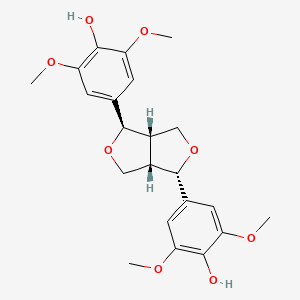
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
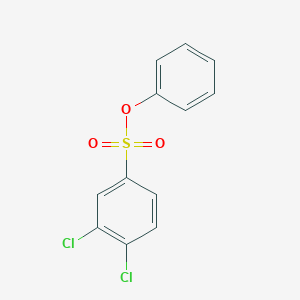
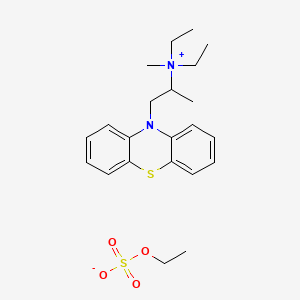
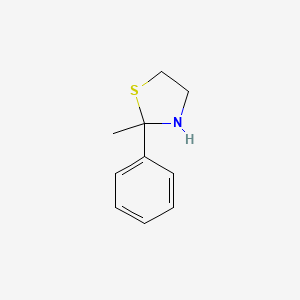

![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
